Antibacterial Potency of Stachybocin B Against MRSA Compared to Stachybocin A, Stachyin B, and Ilicicolin B
In a direct head-to-head study by Wu et al. (2014), Stachybocin B (compound 11) demonstrated an IC50 of 3.94 (±0.53) µM against methicillin-resistant Staphylococcus aureus (MRSA), which is comparable to the clinical antibiotic chloramphenicol (IC50 = 2.46 ±0.4 µM). Stachybocin A (12) showed a marginally lower IC50 of 3.71 (±0.22) µM, representing an approximately 6% difference in potency [1]. Against Bacillus subtilis, Stachybocin B (IC50 = 1.77 ±0.32 µM) was moderately more potent than Stachybocin A (IC50 = 2.03 ±0.23 µM). In contrast, the alternative dimer stachyin B (2) was considerably more potent against all three Gram-positive strains (MRSA IC50 = 1.75 ±0.09 µM) but carries a cytotoxicity liability absent in Stachybocin B (see Evidence Item 2). The monomeric spirocyclic drimanes 1 and 3–10 exhibited no measurable antibacterial activity, underscoring the essentiality of the dimeric scaffold [1].
| Evidence Dimension | Antibacterial IC50 against Gram-positive bacteria (MRSA, B. subtilis, S. epidermidis) |
|---|---|
| Target Compound Data | Stachybocin B (11): MRSA IC50 = 3.94 ±0.53 µM; B. subtilis IC50 = 1.77 ±0.32 µM; S. epidermidis IC50 = 4.44 ±0.28 µM |
| Comparator Or Baseline | Stachybocin A (12): MRSA IC50 = 3.71 ±0.22 µM, B. subtilis IC50 = 2.03 ±0.23 µM, S. epidermidis IC50 = 2.84 ±0.35 µM; Stachyin B (2): MRSA IC50 = 1.75 ±0.09 µM; Ilicicolin B (13): MRSA IC50 = 0.74 ±0.12 µM; Chloramphenicol: MRSA IC50 = 2.46 ±0.4 µM |
| Quantified Difference | Stachybocin B vs. Stachybocin A: +6% higher MRSA IC50 (3.94 vs. 3.71 µM); -13% lower B. subtilis IC50 (1.77 vs. 2.03 µM); +56% higher S. epidermidis IC50 (4.44 vs. 2.84 µM). Stachybocin B vs. Stachyin B: +125% higher MRSA IC50 (3.94 vs. 1.75 µM). |
| Conditions | In vitro broth microdilution assay; compounds tested at 100 µM initial concentration; IC50 determined from 0.1–50 µM range analyzed twice in duplicates; positive control: chloramphenicol. |
Why This Matters
Stachybocin B provides anti-MRSA potency within the same order of magnitude as chloramphenicol and its direct structural analog Stachybocin A, while its antibacterial spectrum differs from Stachybocin A across individual Gram-positive species—an important consideration when designing structure–activity relationship (SAR) studies or selecting a specific phenylspirodrimane dimer for antibacterial screening panels.
- [1] Wu B, Oesker V, Wiese J, Malien S, Schmaljohann R, Imhoff JF. Spirocyclic drimanes from the marine fungus Stachybotrys sp. strain MF347. Mar Drugs. 2014 Apr 1;12(4):1924-38. doi: 10.3390/md12041924. PMID: 24694571. Table 4. View Source
